1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- 1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-
Brand Name: Vulcanchem
CAS No.: 62871-25-4
VCID: VC20179715
InChI: InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24)
SMILES:
Molecular Formula: C20H14Cl2N2O
Molecular Weight: 369.2 g/mol

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-

CAS No.: 62871-25-4

Cat. No.: VC20179715

Molecular Formula: C20H14Cl2N2O

Molecular Weight: 369.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzimidazole, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]- - 62871-25-4

Specification

CAS No. 62871-25-4
Molecular Formula C20H14Cl2N2O
Molecular Weight 369.2 g/mol
IUPAC Name 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole
Standard InChI InChI=1S/C20H14Cl2N2O/c21-14-5-3-4-13(10-14)12-25-19-9-8-15(22)11-16(19)20-23-17-6-1-2-7-18(17)24-20/h1-11H,12H2,(H,23,24)
Standard InChI Key UGHHTJBKWUOINU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)OCC4=CC(=CC=C4)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]-1H-benzimidazole, reflects its intricate substitution pattern. The benzimidazole core consists of a fused benzene and imidazole ring, with a phenyl group substituted at the 2-position. This phenyl group is further modified at the 5-position with a chlorine atom and at the 2-position with a (3-chlorophenyl)methoxy moiety. The presence of two chlorine atoms enhances the molecule’s lipophilicity, potentially improving membrane permeability and target binding affinity .

Key Structural Features:

  • Benzimidazole Core: Facilitates π-π stacking interactions with aromatic residues in enzyme active sites .

  • Chlorine Substituents: Electron-withdrawing groups that stabilize the molecule and influence electronic distribution.

  • Methoxy Bridge: Introduces steric bulk and modulates solubility .

A comparative analysis with structurally analogous compounds, such as 2-(5-chloro-2-pentoxyphenyl)-1H-benzimidazole (CAS No. 62871-20-9), reveals that replacing the pentoxy group with a (3-chlorophenyl)methoxy moiety significantly alters pharmacokinetic properties, including logP values and polar surface area .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity by disrupting microbial DNA synthesis and cell wall integrity. The chloro substituents in this compound may enhance its affinity for bacterial DNA gyrase, a target shared by fluoroquinolone antibiotics .

Antifungal Activity

Structural similarities to azole antifungals suggest potential activity against Candida and Aspergillus species via inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.

Structure-Activity Relationships (SAR)

Critical SAR insights include:

  • Chlorine Positioning: Para-chloro substitution on the phenyl ring enhances DNA binding affinity compared to meta-substitution .

  • Methoxy Linker: The (3-chlorophenyl)methoxy group optimizes steric interactions with hydrophobic enzyme pockets, as evidenced by improved inhibitory activity in analogs .

CompoundSubstituentsActivity (IC50, μmol/L)
Target Compound5-Cl, (3-Cl-Ph)OCH2-Pending
Analog 1 (from )5-Br, 6-F14.1 (Topo I)
Analog 2 (from )5-Cl, pentoxyNot reported

Pharmaceutical Applications and Future Directions

The compound’s dual chloro and methoxy substitutions position it as a candidate for:

  • Targeted Cancer Therapy: Development of selective Topo II inhibitors with reduced off-target effects .

  • Antimicrobial Adjuvants: Combating multidrug-resistant pathogens through novel mechanism-of-action.

Ongoing research should prioritize:

  • In Vivo Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

  • Crystallographic Analysis: Elucidating binding modes with Topo II and DHFR.

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